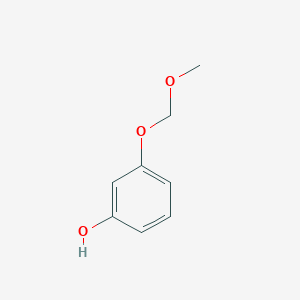

3-(Methoxymethoxy)phenol

Overview

Description

3-(Methoxymethoxy)phenol is a compound that belongs to the class of methoxyphenols, which are known for their ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter. These compounds are structural fragments of various antioxidants and biologically active molecules. Methoxyphenols, including 3-methoxyphenol, have been studied for their thermodynamic properties and their ability to form H-bonded complexes in solution and gas phase .

Synthesis Analysis

The synthesis of compounds related to 3-(Methoxymethoxy)phenol often involves reactions with methoxybenzaldehyde derivatives. For instance, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol is synthesized from the reaction of 2-hydroxy-3-methoxy-1-benzaldehyde with 2-chlorobenzylamine . Similarly, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol is achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-6-methylpyridine . These reactions typically yield stable compounds with intramolecular hydrogen bonds and specific tautomeric forms .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Methoxymethoxy)phenol has been extensively studied using X-ray diffraction, FT-IR, and NMR spectroscopy. These compounds often adopt enol-imine tautomeric forms with strong intramolecular O-H...N hydrogen bonds, contributing to their stability . The crystal structures reveal that these molecules can crystallize in various space groups with different unit cell parameters, indicating a diversity in molecular conformations .

Chemical Reactions Analysis

The chemical reactivity of methoxyphenol derivatives can be explored through their interactions with other molecules. For example, the synthesis of a zinc(II) complex derived from 2-methoxy-6-[(3-cyclohexylaminopropylimino)methyl]phenol demonstrates the ability of these compounds to form coordination complexes with metals . Additionally, the radical scavenging activities of certain derivatives, such as (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol, have been assessed, showing effective free radical scavenging activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenol derivatives are characterized by their thermodynamic properties, vibrational frequencies, and molecular electrostatic potentials. Theoretical calculations, such as DFT and HF methods, are used to predict these properties and compare them with experimental data . The compounds exhibit nonlinear optical (NLO) properties and have been analyzed for their molecular electrostatic potential (MEP), Mulliken population, and natural population analysis (NPA) . The intermolecular and intramolecular hydrogen bonding plays a significant role in the stability and properties of these compounds .

Scientific Research Applications

Synthesis and Green Chemistry

- Synthesis of Biologically Active Molecules : The synthesis of 3-(phenylmethoxy)phenol, a derivative of 3-(methoxymethoxy)phenol, is achieved using phase transfer catalysis (PTC). This method is advantageous for its rate intensification, higher selectivity, and catalyst reusability, thus aligning with the principles of green chemistry (Yadav & Badure, 2008).

Analytical and Sensor Applications

- Fluorescent Chemosensors : A pyrene-based fluorescent probe derived from 3-methoxy-2-((pyren-2yl-imino)methyl)phenol demonstrates high sensitivity and selectivity towards Al(3+) ions. This probe exhibits aggregation-induced emission enhancement (AIEE) characteristics, useful in real-time detection and analytical applications (Shyamal et al., 2016).

Antioxidant and Biological Activities

Antioxidant Properties : Methoxy groups in phenolic compounds like 3-(methoxymethoxy)phenol contribute to their antioxidant activities. The electron donation ability of functional groups plays a key role in their efficacy as antioxidants (Chen et al., 2020).

Phenolic Compound Interactions : Research on o-methoxyphenols, a class that includes 3-(methoxymethoxy)phenol, shows that their dimers exhibit radical-scavenging and biological activities. These properties are significant for potential use in chemopreventive and anticancer agents (Fujisawa et al., 2005).

Chemical Interactions and Properties

Intramolecular Interactions : The intramolecular interactions of 3-methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol, a related compound, have been studied, revealing insights into its molecular structure and potential for forming hydrogen bonds (Tarı et al., 2011).

Hydrogen Bonding in Methoxyphenols : Studies on methoxyphenols, including those with structures similar to 3-(methoxymethoxy)phenol, indicate strong intermolecular and intramolecular hydrogen bonding, which is crucial for understanding their properties and interactions in various applications (Varfolomeev et al., 2010).

Green Chemistry and Renewable Feedstocks

- Renewable Chemical Feedstocks : Research into the liquefaction of lignocellulosic materials using microwave energy has led to the production of phenolic-rich products, including derivatives similar to 3-(methoxymethoxy)phenol. These compounds are valuable for creating renewable chemical feedstocks (Xu et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(methoxymethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXUKOKMVNMHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methoxymethoxy)phenol | |

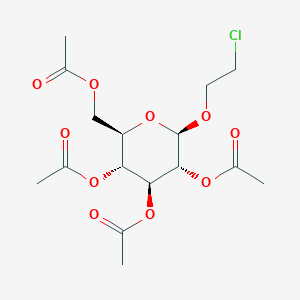

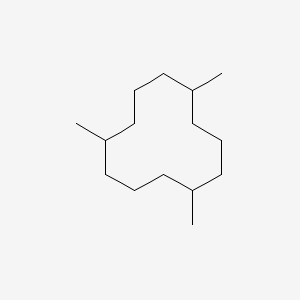

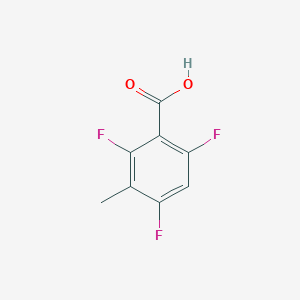

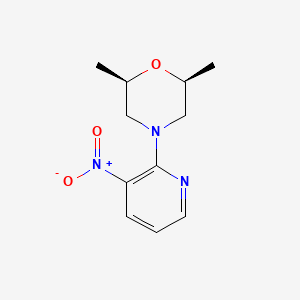

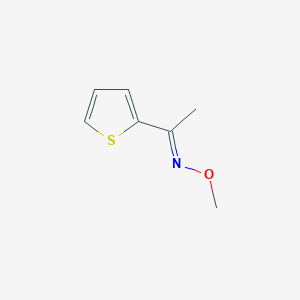

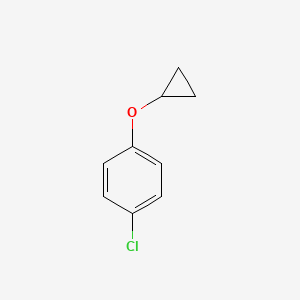

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane](/img/structure/B3040193.png)